Mass Spectrometric Differentiation: +6 Da Mass Shift Ensures Baseline Resolution from Unlabeled Analyte
Trimethobenzamide D6 provides a nominal mass increase of 6.03 Da (molecular weight 394.49 g/mol) compared to unlabeled trimethobenzamide (MW 388.46 g/mol). This mass shift is sufficient to completely avoid spectral overlap with the parent drug's isotopic envelope, ensuring that the internal standard channel is free from cross‑talk even at high analyte concentrations . The D4‑labeled analog, by comparison, exhibits a +4 Da shift (MW 392.49 g/mol), which may partially overlap with the naturally abundant M+4 isotopomer of the unlabeled compound, introducing systematic bias .
| Evidence Dimension | Molecular weight and mass shift for MRM transition selectivity |
|---|---|
| Target Compound Data | Trimethobenzamide D6: MW 394.49 g/mol; mass shift +6.03 Da |
| Comparator Or Baseline | Unlabeled trimethobenzamide: MW 388.46 g/mol; Trimethobenzamide D4: MW 392.49 g/mol (mass shift +4 Da) |
| Quantified Difference | D6 provides +6 Da vs. unlabeled; +2 Da greater than D4 |
| Conditions | LC-MS/MS quantification in biological matrices (plasma, urine) |
Why This Matters
The larger +6 Da shift eliminates isotopic overlap and improves assay accuracy, a critical requirement for method validation under FDA/EMA guidelines.
